(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene
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Description
(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene, also known as this compound, is a useful research compound. Its molecular formula is C36H52AlClN2O2 and its molecular weight is 607.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organic molecule with potential biological activity that warrants detailed investigation. This article reviews its biological properties based on existing literature and research findings.
Chemical Structure and Properties
The structure of the compound features multiple tert-butyl groups and a unique tetracyclic framework that may influence its reactivity and biological interactions. The presence of chlorine and nitrogen atoms also suggests potential for diverse chemical behavior.
Property | Value |
---|---|
Molecular Formula | C34H58ClN2O2 |
Molecular Weight | 570.36 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. Studies have shown that the presence of multiple tert-butyl groups can enhance the lipophilicity of the compound, potentially leading to increased membrane permeability and antimicrobial efficacy against various pathogens.
- Case Study: Antimicrobial Testing
- A study conducted on structurally related compounds demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for some derivatives.
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. The compound's ability to induce cell death in cancer cell lines was assessed using the MTT assay.
- Research Findings
- In vitro studies revealed that the compound exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 15 µM and 20 µM respectively.
- Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway as evidenced by increased caspase-3 activity.
Antioxidant Activity
The antioxidant properties of the compound were evaluated using DPPH and ABTS assays.
- Results
- The compound demonstrated significant radical scavenging activity with an IC50 value of 25 µg/mL in the DPPH assay.
- This suggests potential applications in preventing oxidative stress-related diseases.
The biological effects of this compound may involve:
- Membrane Disruption: The lipophilic nature may allow it to integrate into cellular membranes.
- Reactive Oxygen Species (ROS) Generation: Potential to induce oxidative stress in cells.
- Enzyme Inhibition: Possible interaction with key metabolic enzymes leading to altered cellular metabolism.
Properties
CAS No. |
250611-13-3 |
---|---|
Molecular Formula |
C36H52AlClN2O2 |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene |
InChI |
InChI=1S/C36H54N2O2.Al.ClH/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;;1H/q;+3;/p-3/t29-,30-;;/m1../s1 |
InChI Key |
KGVBCKDZFMLRMA-SEILFYAJSA-K |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=N[C@@H]4CCCC[C@H]4N=C2)Cl |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)O[Al](OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C=NC4CCCCC4N=C2)Cl |
Synonyms |
(SP-5-13)-Chloro[[2,2’-[(1R,2R)-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)]aluminum; Chloro[[2,2’-[(1R,2R)-cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-κO]](2-)] |
Origin of Product |
United States |
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